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Introduction to C14-4 Lipid Nanoparticles

C14-4 is an ionizable lipid that has emerged as a key component in the formulation of lipid
nanoparticles (LNPs) for the delivery of messenger RNA (MRNA) in cancer immunotherapy
research.[1][2] These LNPs serve as a non-viral vector to efficiently encapsulate and transport
MRNA into immune cells, particularly T cells, with high transfection efficiency and low
cytotoxicity.[1][3] The transient expression of mMRNA delivered by C14-4 LNPs is a significant
advantage in applications such as Chimeric Antigen Receptor (CAR) T-cell therapy, as it may
mitigate the risks of off-target effects and severe adverse reactions associated with permanent
genetic modification from viral vectors.[1][4]

The primary application of C14-4 LNPs in cancer immunotherapy is the ex vivo engineering of
CAR T-cells.[1][2] This involves the delivery of mRNA encoding a CAR that can recognize and
bind to specific antigens on cancer cells. Once expressed, the CAR redirects the T-cell to target
and eliminate tumor cells. Studies have demonstrated that C14-4 LNP-mediated mRNA
delivery for CAR T-cell generation is as effective as traditional methods like electroporation but
with significantly lower cell toxicity.[1][4]

Key Applications and Advantages

o High Transfection Efficiency in T-cells: C14-4 LNPs have been shown to effectively deliver
MRNA to primary human T-cells, a cell type that is notoriously difficult to transfect.[3]
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e Low Cytotoxicity: Compared to physical methods like electroporation, C14-4 LNPs exhibit
minimal impact on T-cell viability, which is crucial for producing a robust and effective
therapeutic cell population.[1][4]

o Transient Protein Expression: The delivery of mRNA results in temporary expression of the
encoded protein (e.g., CAR), which can enhance the safety profile of the therapy.[1]

 In Vivo Potential: Research has also explored the use of antibody-functionalized C14-4 LNPs
for targeted in vivo delivery of mRNA to T-cells, opening possibilities for direct in-body CAR
T-cell engineering.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on C14-4
LNPs for mRNA delivery in T-cells.

Table 1: Comparison of C14-4 LNP and Electroporation for CAR T-Cell Engineering

Parameter C14-4 LNP Electroporation
CAR Surface Expression Equivalent Equivalent

T-Cell Viability ~76% Significantly lower
Cancer Cell Killing Activity Potent Potent

Data sourced from studies on primary human T-cells.[1]

Table 2: Transfection Efficiency and Viability of C14-4 LNPs in Jurkat Cells

mRNA Concentration Transfection Efficiency (% .
Cell Viability at 48h
(ng/mL) of eGFP+ cells) at 48h
125 High High
250 High High
500 High High
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Data indicates a dose-dependent increase in transfection with minimal impact on viability
across the tested concentrations.[3]

Experimental Protocols

Protocol 1: Formulation of C14-4 Lipid Nanoparticles for
MRNA Encapsulation

This protocol describes the preparation of C14-4 LNPs encapsulating mRNA using a
microfluidic mixing method.

Materials:

C14-4 ionizable lipid

e 1, 2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

e Cholesterol

o 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
(DMG-PEG)

 mMRNA encoding the protein of interest (e.g., CAR)

e Ethanol

e Sodium Acetate Buffer (50 mM, pH 4.5)

¢ Phosphate-Buffered Saline (PBS), pH 7.4

o Microfluidic mixing device (e.g., NanoAssemblr)

» Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

e Prepare Lipid Stock Solution:

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://cdn2.caymanchem.com/cdn/cms/caymanchem/LiteratureCMS/C14-4%20LNP%20T%20Cell%20app%20note.pdf
https://www.benchchem.com/product/b10855823?utm_src=pdf-body
https://www.benchchem.com/product/b10855823?utm_src=pdf-body
https://www.benchchem.com/product/b10855823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Dissolve C14-4, DOPE, cholesterol, and DMG-PEG in ethanol at a molar ratio of
35:16:46.5:2.5.[3][6] The final total lipid concentration in the ethanol phase should be
optimized for the specific application.

e Prepare mRNA Solution:

o Dilute the mRNA in 50 mM Sodium Acetate Buffer (pH 4.5) to a final concentration of 0.2
mg/mL.[3]

e Microfluidic Mixing:
o Set up the microfluidic mixing device according to the manufacturer's instructions.
o Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.
o Set the flow rate ratio to 3:1 (aqueous:ethanolic).[3]
o Initiate mixing at a total flow rate of 10 mL/min.[3]
 Dialysis:
o Collect the resulting LNP solution.

o Dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis cassette
to remove ethanol and unencapsulated mRNA.[3]

e Characterization:

o Determine the LNP size, polydispersity index (PDI), and mRNA encapsulation efficiency
using dynamic light scattering (DLS) and a fluorescent RNA quantification assay,
respectively.[3]

e Storage:

o Store the purified LNPs at 4°C for short-term use.

Protocol 2: Ex Vivo Generation of CAR T-Cells using
C14-4 LNPs
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This protocol outlines the steps for transfecting primary human T-cells with CAR mRNA using
pre-formulated C14-4 LNPs.

Materials:

Primary human T-cells (isolated from peripheral blood mononuclear cells - PBMCs)
T-cell activation reagents (e.g., anti-CD3/anti-CD28 beads or plate-bound antibodies)
Complete T-cell culture medium

C14-4 LNPs encapsulating CAR mRNA (prepared as in Protocol 1)

96-well culture plates

Flow cytometer

Fluorescently labeled anti-CAR antibody

Procedure:

T-Cell Isolation and Activation:
o Isolate primary human T-cells from PBMCs.

o Activate the T-cells using anti-CD3/anti-CD28 antibodies for 3-6 days in complete T-cell
culture medium.[3]

T-Cell Transfection:
o Seed the activated T-cells at a density of 100,000 cells per well in a 96-well plate.[3]

o Add the C14-4 CAR mRNA LNPs to the cells at the desired final mMRNA concentration
(e.g., 125, 250, or 500 ng/mL).[3]

o Incubate the cells for 24-72 hours at 37°C and 5% CO2.

Analysis of CAR Expression:
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o After the incubation period, harvest the cells.
o Stain the cells with a fluorescently labeled anti-CAR antibody.

o Analyze CAR expression on the T-cell surface by flow cytometry.

e Assessment of Cell Viability:
o Co-stain the cells with a viability dye (e.g., DAPI) to assess cytotoxicity by flow cytometry.

e Functional Assay (Optional):
o To confirm the functionality of the engineered CAR T-cells, perform a co-culture assay with

cancer cells expressing the target antigen and measure cancer cell lysis.[1]
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Caption: Simplified signaling cascade upon CAR T-cell engagement with a tumor antigen
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Caption: Experimental workflow for generating and evaluating CAR T-cells using C14-4 LNPs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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